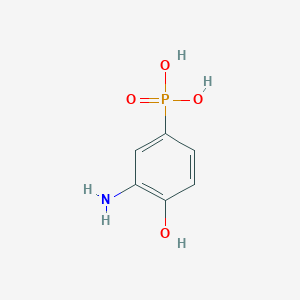

(3-Amino-4-hydroxyphenyl)phosphonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Amino-4-hydroxyphenyl)phosphonic acid is a useful research compound. Its molecular formula is C6H8NO4P and its molecular weight is 189.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Applications

1.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of (3-Amino-4-hydroxyphenyl)phosphonic acid exhibit significant antimicrobial properties. These compounds have been tested against a range of multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate potent activity against these strains, suggesting potential as new antimicrobial agents.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound 1 | MRSA | 1-8 |

| Compound 2 | E. faecalis | 0.5-2 |

| Compound 3 | Gram-negative pathogens | 8-64 |

| Compound 4 | Candida auris | 8-64 |

These findings highlight the compound's potential utility in combating antibiotic resistance, a growing concern in clinical settings .

1.2 Bone Targeting and Mineralization

Phosphonic acids, including this compound, are known for their ability to bind to bone mineral surfaces. This property has been exploited in developing drugs aimed at treating metabolic bone diseases such as osteoporosis. The phosphonic acid group mimics the phosphate moiety, enhancing the bioactivity of these compounds .

Material Science Applications

2.1 Surfactants and Emulsifiers

Due to their polar nature, phosphonic acids can serve as effective surfactants in stabilizing colloidal solutions and preparing oil/water emulsions. The ability to form catanionic aggregates with lipophilic amines has been explored for applications in drug delivery systems and as HIV inhibitors .

2.2 Coating Agents

This compound can be utilized as a coating agent for metal oxides like TiO₂ and Al₂O₃, enhancing their properties for use in dye-sensitized solar cells and other electronic applications. The coordination properties allow for the immobilization of organic molecules on these surfaces .

Environmental Applications

3.1 Water Treatment

This compound is also used in water treatment processes as a chelating agent, helping to sequester metal ions and improve water quality. Its ability to interact with various metal ions makes it suitable for applications in industrial water systems .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various derivatives of this compound revealed that specific modifications to the phenyl ring significantly enhanced activity against resistant strains of bacteria and fungi. The incorporation of heterocyclic substituents was particularly effective, leading to compounds with MIC values lower than those of existing antibiotics .

Case Study 2: Bone Mineralization

In another study focusing on metabolic bone diseases, this compound was shown to stimulate osteoblast activity and inhibit osteoclast formation in vitro, indicating its potential role as a therapeutic agent for osteoporosis .

Propriétés

Numéro CAS |

59785-86-3 |

|---|---|

Formule moléculaire |

C6H8NO4P |

Poids moléculaire |

189.11 g/mol |

Nom IUPAC |

(3-amino-4-hydroxyphenyl)phosphonic acid |

InChI |

InChI=1S/C6H8NO4P/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3,8H,7H2,(H2,9,10,11) |

Clé InChI |

PWKCLOWSUDPYSF-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1P(=O)(O)O)N)O |

SMILES canonique |

C1=CC(=C(C=C1P(=O)(O)O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.